(2',3-Difluorobiphenyl-4-yl)methanamine
Overview
Description
(2',3-Difluorobiphenyl-4-yl)methanamine, also known as DFBMA, is an organic compound that has recently gained attention in the scientific community for its unique properties. It is a white, crystalline solid and is soluble in water, ethanol, and ether. DFBMA is currently being studied for its potential use in a variety of applications, including drug synthesis, medical research, and laboratory experiments.
Scientific Research Applications
Efficient Transfer Hydrogenation Reactions
- Application: Use in transfer hydrogenation reactions, achieving high conversions and turnover frequencies.
- Details: Quinazoline-based ruthenium complexes, structurally similar to the query compound, demonstrated high efficiency in hydrogenation reactions, which are crucial in organic synthesis (Karabuğa et al., 2015).
Novel Syntheses of Heterocyclic Compounds
- Application: Synthesis of novel compounds with potential biological activities.
- Details: Compounds structurally related to the query have been synthesized, showcasing methods to create potentially biologically active molecules (Shimoga et al., 2018).
Catalysis in Organic Synthesis
- Application: Catalysis in various organic synthesis processes.
- Details: Utilization of palladacycles derived from related compounds in catalytic applications, demonstrating effectiveness in organic synthesis (Roffe et al., 2016).
Development of Antidepressant Drugs
- Application: Drug development, particularly in psychiatry.
- Details: Derivatives of related compounds have been studied as serotonin receptor agonists with potential antidepressant effects (Sniecikowska et al., 2019).
Photocytotoxicity and Cellular Imaging
- Application: Use in cancer treatment and cellular imaging.
- Details: Iron(III) complexes with ligands structurally similar to the query compound have been used for photocytotoxicity in cancer cells and cellular imaging (Basu et al., 2014).
Synthesis and Characterization of Novel Compounds
- Application: Synthesis and characterization of new chemical entities.
- Details: New compounds with similar structures have been synthesized and characterized, contributing to the diversity of chemical compounds (Pandey & Srivastava, 2011).
Anticancer Activity
- Application: Investigation into potential anticancer agents.
- Details: Schiff base ligands related to the query compound have been synthesized and studied for their anticancer activity (Mbugua et al., 2020).
properties
IUPAC Name |
[2-fluoro-4-(2-fluorophenyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAXMBFTSSXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2',3-Difluorobiphenyl-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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